4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
“4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid” is a chemical compound with the linear formula C11H16O3 . It has a molecular weight of 196.248 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The compound has a bicyclic structure with three methyl groups attached. The oxo group (C=O) is present in the ring structure, and the carboxylic acid group (-COOH) is attached to one of the ring carbons .Physical And Chemical Properties Analysis
This compound has a melting point of 238-240 degrees Celsius . More specific physical and chemical properties might be available in its Material Safety Data Sheet (MSDS) provided by the supplier .Scientific Research Applications
Hydrogen Bonding and Molecular Structure
Hydrogen-Bonding Patterns : Studies on similar compounds like 7-oxobicyclo[2.2.1]heptane-1-carboxylic acid show distinct hydrogen-bonding patterns. For instance, molecules of the β-keto acid form exhibit unique chirality due to the bridgehead carboxyl group and form centrosymmetric hydrogen-bonded carboxyl dimers, which are significant in understanding molecular interactions and structures (Wong et al., 2000).
Crystallographic Analysis : The compound and its derivatives have been used in crystallographic studies to understand the molecular and atomic structure better. For example, the hydrogen-bonding pattern of a bicyclic γ-Keto acid, which is structurally similar to 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid, has been analyzed using crystallography (Lalancette et al., 1997).
Chemical Synthesis and Derivatives
Synthesis of Homochiral Compounds : The compound has been utilized in the synthesis of homochiral compounds like 2,10-Camphanediols, indicating its potential in producing stereochemically complex molecules (Jingen et al., 1991).
Formation of Polymer Esters : Derivatives of this compound have been used in the formation of crosslinked polymers. For example, 1-Oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane, which shares a similar bicyclic structure, demonstrates the potential of these compounds in polymer chemistry (Gehrmann & Vogt, 1981).
Medical Research and Pharmacological Applications
Antitumor Activity : While avoiding specifics of drug use and side effects, it's notable that certain derivatives of this compound have shown antitumor activity. For example, imide derivatives of a structurally related compound exhibited growth inhibition in cell lines, indicating potential in cancer research (Walter, 1989).
Development of Epoxide Hydrolase Inhibitors : Isocyanates derived from carboxylic acids similar to 4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid have been used to synthesize ureas, which are potential inhibitors of human soluble epoxide hydrolase, a key enzyme in various physiological processes (Burmistrov et al., 2019).
Safety and Hazards
properties
IUPAC Name |
4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-9(2)10(3)4-5-11(9,8(13)14)6-7(10)12/h4-6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFCLVFAFZYVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid |
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